6-Hydroxypicolinic acid
Overview
Description
6-Hydroxypicolinic acid is an aromatic carboxylic acid and a member of pyridines . It is a picolinic acid derivative .
Synthesis Analysis
The synthesis of 6-Hydroxypicolinic acid involves several stages. The first stage involves the reaction of 6-bromo-2-hydroxypyridine with isopropylmagnesium chloride in tetrahydrofuran at 0°C for approximately 10 minutes. The second stage involves the reaction with n-butyllithium in tetrahydrofuran and hexane at -20°C for 0.5 hours. The final stage involves the reaction with carbon dioxide in tetrahydrofuran and hexane at -20°C for 0.5 hours .Molecular Structure Analysis
The molecular formula of 6-Hydroxypicolinic acid is C6H5NO3 . The structure of this compound has been studied using various techniques, including 2D and 3D conformer analysis .Chemical Reactions Analysis
6-Hydroxypicolinic acid has been reported to exhibit enol-keto tautomerism . It is a chelating ligand exhibiting potential complexing ability (via N,O-chelation or N,O,O-chelation) .Physical And Chemical Properties Analysis
6-Hydroxypicolinic acid has a molecular weight of 139.11 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 493.0±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 33.2±0.3 cm3 .Scientific Research Applications
Cooperating Ligand in Palladium-Mediated C H Activation
6HPA and pyridyl-amides have been studied as cooperating ligands in the C H activation of arenes . When deprotonated, both compounds are chelating ligands and bear either a pyridone moiety or an N-acyl substituent that can assist the C H cleavage . Palladium complexes of formula (NBu4)[Pd(k2-O, N-pic-6-O)(C 6F 5)py] (2) and [Pd(k2-N, N-py-CH 2N(COCF3)(C6F5)py] (6) have been synthesized and their decomposition in the presence of an arene gives the C6F5-arene coupling product .
Biodegradation by Rhodococcus sp. PA18
A Gram-positive bacterium, Rhodococcus sp. PA18, which aerobically utilizes 6HPA as a source of carbon and energy, was isolated . The strain completely degraded 100 mg/L 6HPA within 24 h after induction and formed 6HPA, a major 6HPA metabolite . This suggests that Rhodococcus sp. PA18 may be potentially used for the bioremediation of environments polluted with 6HPA .
Chelating Ligand
6HPA is a chelating ligand exhibiting potential complexing ability (via N,O-chelation or N,O,O-chelation) . Intramolecular proton transfer (IPT) in tautomeric forms of 6HPA has been investigated by density functional theory (DFT) calculations .
Preparation of Ruthenium (II) Complex
6HPA may be used in the preparation of ruthenium (II) complex, [RuH (CO) (6-OH-py-2-COO) (PPh 3) 2 ] .
Safety and Hazards
6-Hydroxypicolinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
6-Hydroxypicolinic acid (6HPA) is a picolinic acid derivative that has been reported to exhibit enol-keto tautomerism . It acts as a chelating ligand, exhibiting potential complexing ability via N,O-chelation or N,O,O-chelation . The primary targets of 6HPA are arenes, where it acts as a cooperating ligand in the C-H activation .
Mode of Action
When deprotonated, 6HPA behaves as a chelating ligand and bears either a pyridone moiety or an N-acyl substituent that can assist the C-H cleavage . This is similar to the successful bipyridone ligands and MPAAs . The ligands enable the C-H activation of the arene .
Biochemical Pathways
6HPA is involved in the microbial degradation pathway of picolinic acid . It is converted into 6-hydroxypicolinic acid, then 3,6-dihydroxypicolinic acid, and finally 2,5-dihydroxypyridine . This pathway is crucial for microorganisms that can degrade and utilize picolinic acid for their growth .
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation
Result of Action
The result of 6HPA’s action is the C-H activation of arenes, leading to the formation of C6F5-arene coupling products .
Action Environment
The action of 6HPA is influenced by environmental factors such as the presence of a base . The reaction between two equivalents of 6HPA and the palladium dimer in the presence of a base produces a palladium complex
properties
IUPAC Name |
6-oxo-1H-pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCWSYYXUCKEED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287567 | |
Record name | 6-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19621-92-2 | |
Record name | 6-Hydroxypicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19621-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 51589 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019621922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19621-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxypicolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Hydroxypicolinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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